![molecular formula C22H19N3O2 B5912596 N-[(E)-3-(3-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide](/img/structure/B5912596.png)
N-[(E)-3-(3-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide
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Overview
Description
N-[(E)-3-(3-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-(3-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methylaniline with a pyridine derivative under controlled conditions to form the intermediate. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-3-(3-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(E)-3-(3-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: Used in the development of advanced materials with specific electronic or optical properties.
Biological Research: Investigated for its effects on cellular processes and potential as a biochemical tool.
Mechanism of Action
The mechanism of action of N-[(E)-3-(3-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-3-(4-hydroxyanilino)-3-oxo-1-pyridin-4-ylprop-1-en-2-yl]benzamide
- N-[(E)-3-(3-chloroanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide
Uniqueness
N-[(E)-3-(3-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide is unique due to the presence of the 3-methylanilino group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds.
Properties
IUPAC Name |
N-[(E)-3-(3-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-16-7-5-11-19(13-16)24-22(27)20(14-17-8-6-12-23-15-17)25-21(26)18-9-3-2-4-10-18/h2-15H,1H3,(H,24,27)(H,25,26)/b20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSGDEDQUQTMNX-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CN=CC=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CN=CC=C2)/NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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